Benzyl acetoacetate

概要

説明

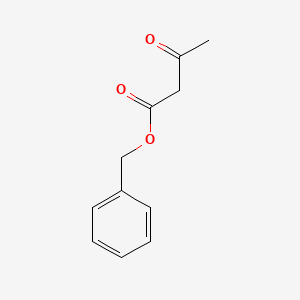

Benzyl acetoacetate, also known as acetoacetic acid benzyl ester, is an organic compound with the molecular formula C11H12O3. It is a colorless to pale yellow liquid with a pleasant odor. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals .

準備方法

Synthetic Routes and Reaction Conditions: Benzyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with benzyl alcohol. This reaction typically requires a catalyst, such as silica-supported boric acid, and can be carried out under solvent-free conditions to achieve high yields . The reaction proceeds as follows:

CH3COCH2COOCH2CH3+C6H5CH2OH→CH3COCH2COOCH2C6H5+CH3OH

Industrial Production Methods: On an industrial scale, this compound is produced using similar transesterification methods. The process involves the use of catalysts to enhance the reaction rate and yield. Industrial production focuses on optimizing reaction conditions to minimize waste and improve efficiency .

化学反応の分析

Hydrolysis and Decarboxylation

Benzyl acetoacetate undergoes hydrolysis under alkaline or acidic conditions to yield benzyl alcohol and acetoacetic acid, which further decarboxylates to acetone. A detailed protocol from a synthetic pathway demonstrates:

-

Saponification : Treatment with sodium hydroxide (30% aqueous solution) cleaves the ester bond, forming the sodium salt of methyl benzyl acetic acid .

-

Acid liberation : The sodium salt is protonated with 50% H₂SO₄ to yield methyl benzyl acetic acid .

-

Decarboxylation : Heating the free acid under vacuum (8 mm Hg) results in decarboxylation to form substituted acetone derivatives .

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Saponification | 30% NaOH, reflux | >90% |

| Acid liberation | 50% H₂SO₄, room temperature | ~85% |

| Decarboxylation | 155°C, 8 mm Hg | 567 g |

Hofmann Degradation to Amines

The ester’s conversion to α-phenyl-β-amino propane involves sequential reactions:

-

Amide formation : this compound reacts with aqueous ammonia (28–29%) to form methyl benzyl acetamide after 7 days (50% yield) .

-

Hofmann reaction : Treatment of the amide with sodium hypochlorite (0°C → 18°C) generates the primary amine via elimination of CO₂ and rearrangement .

Mechanistic Highlights :

-

The Hofmann reaction proceeds through an isocyanate intermediate, followed by hydrolysis to the amine .

-

Yield : 69% isolated yield for α-phenyl-β-amino propane (B.P. 105°C/30 mm Hg) .

Biocatalytic Enantioselective Reduction

The β-keto group in this compound is stereoselectively reduced by microbial whole-cell catalysts:

| Microorganism | Conversion (%) | Enantiomeric Excess (% ee) | Product Configuration |

|---|---|---|---|

| Geotrichum candidum | >99 | 81 | S-3-hydroxybutanoate |

| Hansenula sp. | 97 | 97 | S-isomer |

| Kluyveromyces marxianus (immobilized) | 95 | 94 | S-isomer |

This reduction leverages NAD(P)H-dependent ketoreductases, offering a green alternative to chemical catalysts .

Alkylation and Condensation Reactions

The active methylene group participates in nucleophilic substitutions:

-

Methylation : Reaction with methyl chloride in methanol/sodium methylate forms methyl methyl acetoacetate (B.P. 76–76.5°C/20 mm Hg) .

-

Benzylation : Subsequent treatment with benzyl chloride (48–53°C) yields methyl benzyl acetoacetic ester, a precursor to branched amines .

Critical Note :

The sequence of alkylation (methylation before benzylation) is crucial to avoid isomer formation, ensuring >99% purity of the final amine .

Reformatsky-Type Reactions

Although not directly reported for this compound, its brominated analog (benzyl bromoacetoacetate) undergoes a Reformatsky reaction with zinc in THF to form β-hydroxy esters . This suggests potential for analogous reactivity in this compound under modified conditions.

Mechanism :

Ester Exchange and Transesterification

The benzyl ester group is susceptible to transesterification with higher alcohols (e.g., ethanol) under acidic or basic conditions, though specific data for this compound is limited.

科学的研究の応用

Pharmaceutical Applications

Synthesis of Chiral Compounds

Benzyl acetoacetate is primarily employed in the asymmetric synthesis of chiral β-hydroxy esters, which are crucial intermediates in the production of pharmaceuticals. A notable study demonstrated the enantioselective reduction of BAA to benzyl (S)-3-hydroxybutanoate using various microorganisms, achieving up to 97% enantiomeric excess (ee) with Hansenula sp. as the most effective biocatalyst . This process not only highlights BAA's role as a precursor for bioactive compounds but also emphasizes environmentally friendly synthetic methods.

Case Study: Biotransformation

In a recent investigation, researchers explored the use of immobilized cells for the biotransformation of BAA. The yeast Kluyveromyces marxianus exhibited enhanced stability and conversion rates after immobilization, making it a promising candidate for industrial applications . This study underscores the potential for scalable production of chiral intermediates from BAA.

Flavoring Agent

This compound is recognized for its sweet, floral flavor profile, making it an attractive ingredient in the food industry. It has been classified as Generally Recognized As Safe (GRAS) by FEMA and is used in various food products to enhance flavor . The compound's sensory characteristics contribute significantly to its application in flavor formulations.

Chemical Synthesis

Polymer Chemistry

In polymer chemistry, BAA serves as a building block for synthesizing dendritic polymers. A study reported the synthesis of polyester-type dendrimers using BAA as an AB2-type building block, demonstrating its utility in creating complex macromolecular architectures . These dendrimers have potential applications in drug delivery systems and nanotechnology.

Industrial Applications

This compound's properties make it suitable for use in various industrial processes, including:

- Solvent Production : Due to its chemical stability and solubility characteristics.

- Intermediate for Fine Chemicals : Used in synthesizing agrochemicals and specialty chemicals.

Summary Table of Applications

作用機序

The mechanism of action of benzyl acetoacetate involves its ability to undergo various chemical transformations. The compound’s reactivity is primarily due to the presence of both electrophilic and nucleophilic sites within its structure. This allows it to participate in a wide range of reactions, including enolate formation, nucleophilic substitution, and decarboxylation . The molecular targets and pathways involved depend on the specific reaction and conditions used.

類似化合物との比較

Ethyl acetoacetate: Similar in structure but with an ethyl group instead of a benzyl group.

Methyl acetoacetate: Similar in structure but with a methyl group instead of a benzyl group.

Phenyl acetoacetate: Similar in structure but with a phenyl group instead of a benzyl group.

Uniqueness: Benzyl acetoacetate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of aromatic compounds and in reactions requiring a benzyl protecting group .

生物活性

Benzyl acetoacetate (BAA), a carboxylic ester, is recognized for its diverse biological activities and applications in various fields, including medicinal chemistry and biocatalysis. This article provides a comprehensive overview of the biological activity of BAA, highlighting its metabolic pathways, therapeutic potentials, and findings from relevant case studies.

Chemical Structure and Properties

This compound (CHO) is characterized by the presence of an acetoacetate moiety attached to a benzyl group. Its structure can be represented as follows:

Metabolism and Pharmacokinetics

This compound undergoes rapid hydrolysis in biological systems, primarily converting to benzyl alcohol and acetic acid. The metabolic pathway includes:

- Hydrolysis : Rapid conversion to benzyl alcohol.

- Oxidation : Benzyl alcohol is further oxidized to benzaldehyde and benzoic acid.

- Conjugation : Benzoic acid can form hippurate through conjugation with glycine.

Studies have shown that approximately 70-89% of the administered dose is excreted in urine within 24 hours, indicating efficient absorption and metabolism .

Antimicrobial Activity

BAA has demonstrated notable antimicrobial properties against various bacterial strains. In a study focusing on its efficacy against Staphylococcus aureus and Escherichia coli, BAA exhibited significant inhibitory effects, suggesting its potential as a natural preservative in food products .

Enantioselective Reduction

Recent research has highlighted the use of microorganisms for the enantioselective reduction of BAA to produce valuable chiral compounds. For instance, G. candidum showed over 99% conversion efficiency with an enantiomeric excess (ee) of 81% for the S-isomer . This biotransformation presents BAA as a promising substrate for biocatalytic applications in pharmaceuticals.

Case Studies

- Toxicological Evaluation : A comprehensive study evaluated the carcinogenic potential of BAA in rodent models. The results indicated no significant increase in tumor incidence when administered through dietary routes, although some adverse effects were observed at higher doses via gavage . This suggests that the route of administration significantly influences the biological activity and toxicity profile.

- Metabolic Studies : Investigations into the metabolic pathways of BAA revealed that co-administration with specific metabolic inhibitors led to increased excretion of metabolites such as benzylmercapturic acid, indicating a complex interaction with metabolic enzymes .

Table of Biological Activities

特性

IUPAC Name |

benzyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFAGNLBCJWEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063834 | |

| Record name | Benzyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a balsamic, herbaceous, fruity odour | |

| Record name | Benzyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/746/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156.00 to 159.00 °C. @ 10.00 mm Hg | |

| Record name | Benzyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Benzyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/746/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.112-1.120 | |

| Record name | Benzyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/746/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5396-89-4, 38432-58-5 | |

| Record name | Benzyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoacetic acid, benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038432585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-oxo-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S0XGV18X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162.00 to 164.00 °C. @ 16.00 mm Hg | |

| Record name | Benzyl acetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。